molecular formula C14H16ClN B8342035 3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene

3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene

Cat. No.: B8342035
M. Wt: 233.73 g/mol
InChI Key: NAOOTRHULOBFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyrrolidino-5-chloro-1,2-dihydronaphthalene is a useful research compound. Its molecular formula is C14H16ClN and its molecular weight is 233.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

1-(8-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine

InChI

InChI=1S/C14H16ClN/c15-14-5-3-4-11-6-7-12(10-13(11)14)16-8-1-2-9-16/h3-5,10H,1-2,6-9H2

InChI Key

NAOOTRHULOBFCK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(CC2)C=CC=C3Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

70.0 g of 8-chloro-3,4-dihydro-2(1H)-naphthalenone were boiled at reflux for 2.5 hours in 550 ml of benzene and 33 ml of pyrrolidine in the presence of 1.4 g of p-toluenesulphonic acid. The crude 1-(8-chloro-3,4-dihydro-2-naphthyl)-pyrrolidine obtained was processed without purification.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
550 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 100 ml of toluene were added 5.0 g (27.8 mmol) of 8-chloro-2-tetralone. To the resulting solution then were added 3.5 g of pyrrolidine, and the mixture was heated to reflux for three hours after which the solvent was removed in vacuo to give 3-pyrrolidino-5-chloro-1,2-dihydronaphthalene as a dark oil (about 6 g).
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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